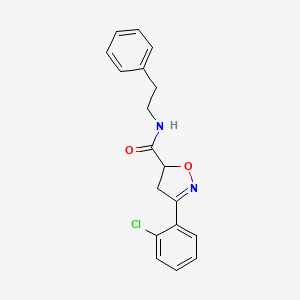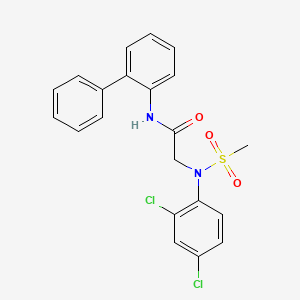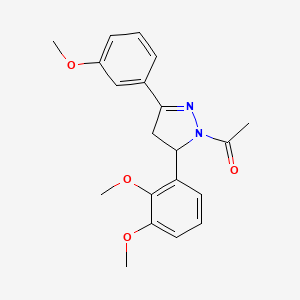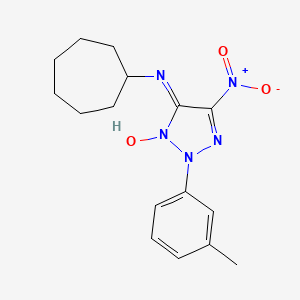![molecular formula C19H19NO3 B4187403 8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4187403.png)
8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
描述
8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic compound with potential applications in scientific research. This compound is also known by its chemical name, IDO inhibitor NLG919, and has been studied for its potential use in cancer treatment.
作用机制
IDO inhibitor NLG919 works by inhibiting the activity of the IDO enzyme. This enzyme is responsible for breaking down tryptophan, an amino acid that is essential for the growth of cancer cells. By inhibiting IDO, NLG919 can reduce the availability of tryptophan to cancer cells, making them more susceptible to treatment.
Biochemical and Physiological Effects:
IDO inhibitor NLG919 has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including melanoma, breast cancer, and ovarian cancer. NLG919 has also been shown to enhance the activity of immune cells, including T-cells and natural killer cells, which play a key role in fighting cancer.
实验室实验的优点和局限性
IDO inhibitor NLG919 has several advantages for lab experiments. This compound is relatively easy to synthesize, and its activity can be measured using a variety of biochemical assays. However, there are also some limitations to using NLG919 in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research involving IDO inhibitor NLG919. One possible direction is to study the effectiveness of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another possible direction is to study the long-term effects of NLG919 on immune function and cancer growth. Additionally, researchers may explore the potential of using NLG919 as a diagnostic tool for cancer, as well as its potential for use in other immune-related disorders.
科学研究应用
IDO inhibitor NLG919 has been studied for its potential use in cancer treatment. It is believed that this compound can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a key role in suppressing the immune response to cancer cells. By inhibiting IDO, NLG919 may help to boost the immune response to cancer cells, making them more susceptible to treatment.
属性
IUPAC Name |
8-(4-propan-2-ylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11(2)12-3-5-13(6-4-12)14-8-19(21)20-16-9-18-17(7-15(14)16)22-10-23-18/h3-7,9,11,14H,8,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPTXESVBAKNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4187322.png)


![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(2-thienyl)propanamide](/img/structure/B4187341.png)

![N-dibenzo[b,d]furan-3-yl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4187367.png)

![2,4-dichloro-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}benzamide](/img/structure/B4187376.png)
![N-[2-(cyclohexylthio)ethyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4187379.png)
![N-benzyl-2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4187380.png)
![3-(3-bromophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4187383.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187393.png)

![5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B4187400.png)